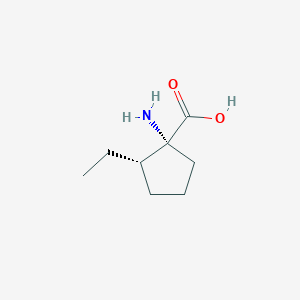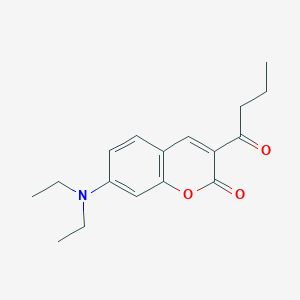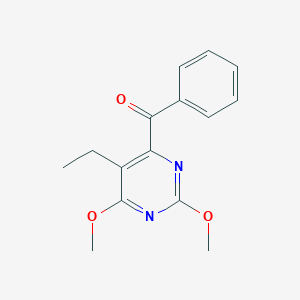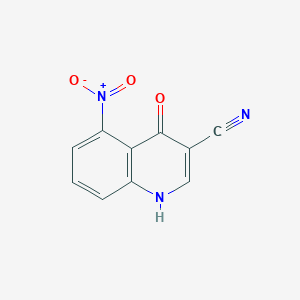![molecular formula C30H24FN3OS B12581267 N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide CAS No. 303162-90-5](/img/structure/B12581267.png)
N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide is a complex organic compound with a unique structure that includes a thiazole ring, a pyridine ring, and multiple aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea in the presence of a base. The resulting thiazole intermediate is then subjected to further reactions to introduce the fluorophenyl and methylphenyl groups.
The pyridine ring is introduced through a separate synthetic route, often involving the reaction of a suitable pyridine precursor with the thiazole intermediate. The final step involves the coupling of the pyridine-thiazole intermediate with a phenylpropanamide derivative under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and thiazole moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at specific sites, such as the carbonyl group in the propanamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar fluorophenyl group.
Thiazole derivatives: Compounds with a thiazole ring, which share some structural similarities.
Pyridine derivatives: Compounds containing a pyridine ring, which may have similar chemical properties.
Uniqueness
N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide is unique due to its combination of multiple aromatic groups and heterocyclic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
303162-90-5 |
|---|---|
Molecular Formula |
C30H24FN3OS |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C30H24FN3OS/c1-20-6-5-9-23(18-20)28-29(36-30(34-28)22-11-13-25(31)14-12-22)24-16-17-32-26(19-24)33-27(35)15-10-21-7-3-2-4-8-21/h2-9,11-14,16-19H,10,15H2,1H3,(H,32,33,35) |
InChI Key |
BFOKBWPFXFDYML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)F)C4=CC(=NC=C4)NC(=O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






propanedinitrile](/img/structure/B12581234.png)


![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)
![Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]-](/img/structure/B12581257.png)

![tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane](/img/structure/B12581269.png)
![2,2'-[1,4-Phenylenebis(oxymethylene)]diquinoline](/img/structure/B12581272.png)
![1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)-2-(methylsulfanyl)ethan-1-one](/img/structure/B12581273.png)

